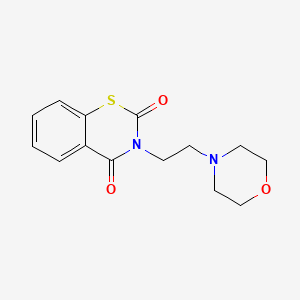

3-(2-morpholinoethyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Description

Properties

IUPAC Name |

3-(2-morpholin-4-ylethyl)-1,3-benzothiazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c17-13-11-3-1-2-4-12(11)20-14(18)16(13)6-5-15-7-9-19-10-8-15/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYJFPZTXYHGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(=O)C3=CC=CC=C3SC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence and Conditions

The synthesis involves:

- Cyclization of Ethyl 4-Hydroxy-2-Methyl-2H-1,2-Benzothiazine-3-Carboxylate-1,1-Dioxide

Methylation and Condensation

Azeotropic Distillation

Crystallization

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 140–144°C (reflux) | Prevents side reactions |

| NH₄Cl Catalyst Loading | 10–15 mol% | Accelerates condensation |

| Adsorbent Type | CaCl₂ | Absorbs ethanol byproduct |

| Distillation Duration | 10–12 hours | Ensures complete intermediate conversion |

Academic Modifications and Alternative Routes

Microwave-Assisted Synthesis (Hypothetical Adaptation)

While no direct studies exist for this compound, analogous benzothiazinones have been synthesized via microwave irradiation. Potential adaptations include:

Green Chemistry Approaches

Recent trends in solvent-free synthesis could modify the patent method:

- Neat Conditions : Eliminate o-xylene by using excess 2-morpholinoethylamine as both reactant and solvent.

- Biocatalysts : Lipases or esterases for enantioselective steps (untested for this substrate).

Structural Characterization and Quality Control

Spectral Data (Compiled from Analogous Compounds)

| Technique | Key Features | Reference |

|---|---|---|

| ¹H NMR | δ 3.60–3.75 (m, 8H, morpholine CH₂) | |

| IR | 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (S=O) | |

| HPLC Purity | >99% (C18 column, acetonitrile/water) |

Crystallization Optimization

- Anti-Solvent Screening : Hexane > methanol > ethyl acetate for particle size control.

- Polymorph Control : Slow cooling at 0.5°C/min produces Form I crystals.

Industrial Scale-Up Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 2-Morpholinoethylamine | 450–600 | 62% |

| o-Xylene | 12–18 | 8% |

| NH₄Cl | 5–7 | 3% |

Chemical Reactions Analysis

Synthetic Preparation and Functionalization

The compound is synthesized via cyclocondensation and N-alkylation strategies. Key steps include:

Cyclocondensation of Thioureas

-

Benzothiazine-diones are often synthesized via [2+3]-cyclocondensation (Hantzsch reaction) between thioureas and α,β-dielectrophilic reagents like 3-chloropentane-2,4-dione .

-

Example conditions:

Reactivity at the Dione Moiety

The 2,4-dione group undergoes nucleophilic addition and reduction reactions:

Reduction of Carbonyl Groups

-

Sodium borohydride selectively reduces the 4-position carbonyl to a hydroxyl group:

Condensation with Amines

-

Reacts with primary amines (e.g., aniline) to form Schiff bases at the 2-position:

Reactions at the Morpholinoethyl Substituent

The morpholine ring participates in protonation and complexation :

Acid-Base Reactions

Metal Complexation

-

Coordinates with transition metals (e.g., Mg²⁺, Fe³⁺) via the morpholino nitrogen and adjacent carbonyl oxygen :

Electrophilic Aromatic Substitution

The benzothiazine aromatic ring undergoes nitration and halogenation :

Nitration

Bromination

Biological Interactions

The compound exhibits enzyme inhibition via metal chelation:

RNase H Inhibition

Hydrolytic Degradation

-

The dione ring hydrolyzes in alkaline conditions to form a dicarboxylic acid:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₆N₂O₃S

- Molecular Weight : 292.35 g/mol

- Structure : The compound features a benzene ring fused to a thiazine ring, incorporating both nitrogen and sulfur atoms which contribute to its reactivity and biological properties.

Biological Activities

Research has highlighted several biological activities associated with 3-(2-morpholinoethyl)-2H-1,3-benzothiazine-2,4(3H)-dione:

- Antimicrobial Activity : Compounds in the benzothiazine family are known for their broad-spectrum antimicrobial properties against bacteria, fungi, and parasites. This compound may exhibit similar activities due to its structural characteristics.

- Neuroprotective Effects : Studies indicate that derivatives of benzothiazines can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The compound's structure allows it to potentially mimic neurotransmitters, enhancing its efficacy as a neuroprotective agent .

- Antioxidant Properties : The presence of functional groups in 3-(2-morpholinoethyl)-2H-1,3-benzothiazine-2,4(3H)-dione suggests potential antioxidant activities, which are crucial in combating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have documented the applications of 3-(2-morpholinoethyl)-2H-1,3-benzothiazine-2,4(3H)-dione:

Potential Applications

Given its diverse biological activities, 3-(2-morpholinoethyl)-2H-1,3-benzothiazine-2,4(3H)-dione holds potential applications in:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting neurodegenerative diseases and infections.

- Agricultural Chemistry : Exploring its antimicrobial properties could lead to new agricultural fungicides or bactericides.

- Cosmetic Industry : Its antioxidant properties may be utilized in anti-aging formulations.

Mechanism of Action

The mechanism of action of 3-(2-morpholinoethyl)-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Variations

The compound is compared to two primary analogs:

3-(2-(Diethylamino)ethyl)-2H-1,3-benzoxazine-2,4(3H)-dione (Letimide, CAS 26513-90-6): Replaces sulfur with oxygen (benzoxazine-dione) and substitutes morpholinoethyl with a diethylaminoethyl group.

6-Chloro-2-thio-2H-1,3-benzoxazine-2,4(3H)-dione (CAS 41219-31-2): Features a benzoxazine-dione core with chlorine and thio (S) substitutions.

Comparative Analysis of Properties

Table 1: Key Differences and Similarities

Detailed Findings

Structural and Electronic Effects: The morpholinoethyl group enhances solubility compared to the diethylaminoethyl substituent in Letimide due to the oxygen atom in the morpholine ring .

Toxicity and Safety: The 6-chloro-2-thio analog exhibits significant toxicity (LD50 = 200 mg/kg in mice) and releases hazardous gases upon decomposition . Letimide’s diethylaminoethyl group may facilitate blood-brain barrier penetration, explaining its psychotropic use .

Pharmacological Potential: Letimide’s INN designation (International Nonproprietary Name) suggests clinical exploration as a central nervous system (CNS) agent . The morpholinoethyl variant’s polar substituent could improve metabolic stability compared to Letimide, though experimental validation is needed.

Biological Activity

3-(2-morpholinoethyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a heterocyclic compound belonging to the benzothiazine family, characterized by a unique morpholinoethyl substituent that enhances its solubility and biological activity. This compound has garnered attention due to its potential therapeutic applications and diverse biological activities.

Chemical Structure and Properties

The molecular formula of 3-(2-morpholinoethyl)-2H-1,3-benzothiazine-2,4(3H)-dione is C₁₄H₁₆N₂O₃S, with a molecular weight of 292.35 g/mol. Its structure features a benzene ring fused to a thiazine ring, incorporating both nitrogen and sulfur atoms, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds in the benzothiazine family exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and parasites. The specific compound 3-(2-morpholinoethyl)-2H-1,3-benzothiazine-2,4(3H)-dione has shown promising results in preliminary studies:

- Bacterial Inhibition : In vitro tests have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound also exhibits antifungal properties, making it a candidate for treating fungal infections.

The biological activity of 3-(2-morpholinoethyl)-2H-1,3-benzothiazine-2,4(3H)-dione is believed to stem from its ability to interact with cellular targets involved in metabolic pathways. The presence of the morpholinoethyl group may enhance its binding affinity to these targets.

Acetylcholinesterase Inhibition

A notable area of research involves the compound's potential as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have reported:

- Inhibition Potency : Compounds structurally related to benzothiazines have shown AChE inhibition with IC50 values indicating effective concentrations for therapeutic use. For instance, related compounds exhibited IC50 values around 8.48 μM in the cortex and 39.80 μM in the hippocampus of rat models .

Cytotoxicity Studies

Cytotoxicity assessments have been performed using human fibroblast cell lines (MCR-5). Preliminary findings suggest that 3-(2-morpholinoethyl)-2H-1,3-benzothiazine-2,4(3H)-dione demonstrates low cytotoxicity at concentrations up to 100 μM, indicating a favorable safety profile for further development.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-(2-morpholinoethyl)-2H-1,3-benzothiazine-2,4(3H)-dione better, it is useful to compare it with other benzothiazine derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Methyl-2H-benzothiazine-2,4-dione | Benzothiazine | Known for anti-inflammatory properties |

| Phenothiazine | Related heterocycle | Used as an antipsychotic; contains an additional benzene ring |

| Benzothiazinone | Benzothiazine derivative | Exhibits different biological activities |

This table highlights how the morpholinoethyl substituent in 3-(2-morpholinoethyl)-2H-1,3-benzothiazine-2,4(3H)-dione may enhance its solubility and efficacy compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 3-(2-morpholinoethyl)-2H-1,3-benzothiazine-2,4(3H)-dione, and how can reaction conditions be optimized?

Answer: The synthesis of benzothiazine-dione derivatives typically involves condensation reactions between aldehydes and nitrogen/sulfur-containing precursors. For example:

- Stepwise functionalization : Introduce the morpholinoethyl group via nucleophilic substitution or coupling reactions, as seen in analogous heterocyclic systems .

- Solvent and catalyst selection : Use polar aprotic solvents (e.g., DMF, DMSO) with base catalysts (e.g., K₂CO₃) to enhance reactivity. Elevated temperatures (80–120°C) may improve yields .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating pure products.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR can confirm the morpholinoethyl substituent (e.g., δ ~2.5–3.5 ppm for morpholine protons) and benzothiazine core .

- FTIR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and sulfur/nitrogen-related bands (C-S at ~600–700 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to confirm synthetic success .

Q. What preliminary assays are used to evaluate the compound’s bioactivity?

Answer:

- Antimicrobial screening : Use broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity testing : Employ MTT assays on human cell lines (e.g., HEK293, HeLa) to assess safety margins .

- DNA interaction studies : UV-Vis titration or ethidium bromide displacement assays to probe DNA binding affinity .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., topoisomerases) or DNA grooves .

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity and redox behavior .

- MD simulations : Run 100+ ns trajectories in GROMACS to assess stability of ligand-target complexes in physiological conditions .

Q. What experimental strategies resolve contradictory data in toxicity profiles?

Answer:

- Dose-response studies : Compare LD₅₀ values across animal models (e.g., murine vs. zebrafish) to identify species-specific toxicity .

- Metabolite profiling : Use LC-MS to detect toxic degradation products (e.g., NOx/SOx byproducts under thermal stress) .

- Pathway analysis : Apply RNA-seq or proteomics to distinguish on-target vs. off-target effects in cellular models .

Q. How can the compound’s pharmacokinetic properties be optimized for therapeutic use?

Answer:

- Lipophilicity adjustments : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility without compromising target affinity .

- Prodrug design : Mask reactive groups (e.g., morpholine nitrogen) with enzymatically cleavable protectors to enhance bioavailability .

- In vivo PK/PD modeling : Use compartmental models to correlate plasma concentrations with efficacy in rodent studies .

Key Considerations for Researchers

- Contradictory evidence : Variability in toxicity data (e.g., LD₅₀ ranges) necessitates rigorous cross-model validation .

- Methodological gaps : Limited documentation on reaction yields (e.g., <50% in some syntheses) calls for optimization via DOE (Design of Experiments) .

- Biological mechanisms : Prioritize target deconvolution studies (e.g., CRISPR screening) to clarify modes of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.